molecular formula C10H13ClN2O B1283829 4-amino-2-chloro-N-propylbenzamide CAS No. 204973-10-4

4-amino-2-chloro-N-propylbenzamide

Cat. No.: B1283829
CAS No.: 204973-10-4
M. Wt: 212.67 g/mol
InChI Key: QSXXLLRXBMOBBI-UHFFFAOYSA-N
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Description

4-amino-2-chloro-N-propylbenzamide is an organic compound with the molecular formula C10H13ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position, a chlorine atom at the 2-position, and a propyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-propylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for alkylation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-propylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include 2-hydroxy-4-amino-N-propylbenzamide or 2-amino-4-amino-N-propylbenzamide.

    Oxidation: Major products include 4-nitro-2-chloro-N-propylbenzamide.

    Reduction: Major products include this compound.

Scientific Research Applications

4-amino-2-chloro-N-propylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-chloro-N-propylbenzamide is unique due to its specific substitution pattern and the presence of both an amino group and a chlorine atom on the benzamide ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-amino-2-chloro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11/h3-4,6H,2,5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXXLLRXBMOBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588168
Record name 4-Amino-2-chloro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204973-10-4
Record name 4-Amino-2-chloro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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